molecular formula C11H14ClN3O B2670630 1-[[(5-Chloropyrimidin-2-yl)amino]methyl]cyclohex-2-en-1-ol CAS No. 2380169-18-4

1-[[(5-Chloropyrimidin-2-yl)amino]methyl]cyclohex-2-en-1-ol

Cat. No. B2670630
M. Wt: 239.7
InChI Key: ZQFPTPIZALHZQS-UHFFFAOYSA-N
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Description

1-[[(5-Chloropyrimidin-2-yl)amino]methyl]cyclohex-2-en-1-ol, also known as CPME, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPME is a cyclohexene derivative that contains a pyrimidine ring and a hydroxyl group, which makes it a versatile molecule for the development of drugs for various diseases.

Mechanism Of Action

The mechanism of action of 1-[[(5-Chloropyrimidin-2-yl)amino]methyl]cyclohex-2-en-1-ol involves the inhibition of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of DNA and RNA. 1-[[(5-Chloropyrimidin-2-yl)amino]methyl]cyclohex-2-en-1-ol binds to the active site of DHFR and prevents the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleic acids. This leads to the depletion of nucleotide pools and ultimately results in cell death.

Biochemical And Physiological Effects

1-[[(5-Chloropyrimidin-2-yl)amino]methyl]cyclohex-2-en-1-ol has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-tumor activity, 1-[[(5-Chloropyrimidin-2-yl)amino]methyl]cyclohex-2-en-1-ol has been reported to have anti-inflammatory and anti-oxidant properties. The compound has also been shown to modulate the immune system by regulating the production of cytokines and chemokines.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-[[(5-Chloropyrimidin-2-yl)amino]methyl]cyclohex-2-en-1-ol is its high potency and selectivity against cancer cells. The compound has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of 1-[[(5-Chloropyrimidin-2-yl)amino]methyl]cyclohex-2-en-1-ol is its poor solubility in aqueous solutions, which can hinder its effectiveness in vivo. Additionally, the synthesis of 1-[[(5-Chloropyrimidin-2-yl)amino]methyl]cyclohex-2-en-1-ol can be challenging and requires specialized equipment and expertise.

Future Directions

There are several future directions for research on 1-[[(5-Chloropyrimidin-2-yl)amino]methyl]cyclohex-2-en-1-ol. One area of interest is the optimization of the compound's pharmacokinetic properties, such as solubility and bioavailability, to improve its effectiveness in vivo. Another direction is the development of 1-[[(5-Chloropyrimidin-2-yl)amino]methyl]cyclohex-2-en-1-ol-based drug combinations that can enhance its anti-tumor activity and reduce the risk of drug resistance. Additionally, further studies are needed to investigate the potential of 1-[[(5-Chloropyrimidin-2-yl)amino]methyl]cyclohex-2-en-1-ol in other disease areas, such as inflammation and autoimmune disorders.
Conclusion
In conclusion, 1-[[(5-Chloropyrimidin-2-yl)amino]methyl]cyclohex-2-en-1-ol is a synthetic compound that has shown promising potential for the development of drugs for various diseases, particularly cancer. The compound works by inhibiting the activity of the enzyme DHFR, leading to the depletion of nucleotide pools and ultimately resulting in cell death. While 1-[[(5-Chloropyrimidin-2-yl)amino]methyl]cyclohex-2-en-1-ol has several advantages, such as its high potency and selectivity against cancer cells, there are also limitations that need to be addressed. Further research is needed to optimize the compound's pharmacokinetic properties and investigate its potential in other disease areas.

Synthesis Methods

The synthesis of 1-[[(5-Chloropyrimidin-2-yl)amino]methyl]cyclohex-2-en-1-ol involves the reaction of 5-chloro-2-aminopyrimidine with cyclohex-2-en-1-one in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, and the resulting product is purified through column chromatography. The yield of 1-[[(5-Chloropyrimidin-2-yl)amino]methyl]cyclohex-2-en-1-ol is typically high, and the purity can be confirmed through various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

1-[[(5-Chloropyrimidin-2-yl)amino]methyl]cyclohex-2-en-1-ol has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. The compound has been shown to have potent anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-[[(5-Chloropyrimidin-2-yl)amino]methyl]cyclohex-2-en-1-ol works by inhibiting the activity of certain enzymes that are essential for cancer cell growth and proliferation, leading to cell death.

properties

IUPAC Name

1-[[(5-chloropyrimidin-2-yl)amino]methyl]cyclohex-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O/c12-9-6-13-10(14-7-9)15-8-11(16)4-2-1-3-5-11/h2,4,6-7,16H,1,3,5,8H2,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFPTPIZALHZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC2=NC=C(C=N2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(5-Chloropyrimidin-2-yl)amino]methyl}cyclohex-2-en-1-ol

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